4-Tert-butylcyclohexanol
Description
Contextualization of 4-Tert-butylcyclohexanol (B146172) within Cyclohexanol Chemistry
Cyclohexanol is a simple secondary alcohol derived from cyclohexane (B81311). The introduction of substituents onto the cyclohexane ring, as in the case of this compound, gives rise to a vast family of compounds with diverse properties and applications. The tert-butyl group in the 4-position is of particular significance due to its large size. solubilityofthings.com
This bulky group effectively "locks" the conformation of the cyclohexane ring, a concept central to understanding the reactivity and properties of substituted cyclohexanes. Unlike the parent cyclohexanol, which readily undergoes ring-flipping between two chair conformations, the this compound ring is strongly biased towards a conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. vaia.com This conformational rigidity makes this compound an invaluable tool for studying the effects of substituent orientation (axial vs. equatorial) on chemical reactions and physical properties. tsukuba.ac.jp
Historical Perspective on the Study of this compound
The study of this compound has a rich history intertwined with the development of conformational analysis. Early preparations of this compound involved the reduction of p-tert-butylphenol under various conditions. orgsyn.org For instance, researchers like Hückel and Kurz separated the cis and trans isomers by column chromatography after reducing p-tert-butylphenol with platinum oxide in acetic acid. orgsyn.org
A significant advancement came with the work of Winstein and Holness, who prepared the pure trans isomer by repeated crystallization of the acid phthalate (B1215562) ester followed by saponification. orgsyn.org Later, Eliel and Ro developed methods to obtain isomer-enriched mixtures, such as achieving 91% trans isomer through lithium aluminum hydride reduction of 4-tert-butylcyclohexanone (B146137). orgsyn.org They also found that reduction of the ketone with hydrogen over platinum oxide in acidic media could produce a mixture rich in the cis isomer. orgsyn.org These synthetic advancements were crucial for enabling detailed studies of the individual isomers.
The oxidation of this compound to 4-tert-butylcyclohexanone has also been a subject of study, providing insights into the reactivity of axial and equatorial hydroxyl groups. acs.orgepa.gov
Significance of this compound as a Model Compound in Stereochemistry and Conformational Analysis
The primary significance of this compound in chemical research lies in its role as a model compound for demonstrating and quantifying the principles of stereochemistry and conformational analysis. solubilityofthings.comtsukuba.ac.jp The large steric bulk of the tert-butyl group dictates that it must reside in the equatorial position of the cyclohexane chair conformation to avoid energetically unfavorable 1,3-diaxial interactions. vaia.com This conformational locking simplifies the analysis of the system, as the ring is essentially fixed in one conformation.
This feature allows for the unambiguous assignment of the hydroxyl group's position as either axial (cis isomer) or equatorial (trans isomer). nptel.ac.in Consequently, chemists can study the distinct chemical and physical properties associated with each orientation. For example, the rates of reactions, such as oxidation or esterification, can be compared for the axial and equatorial alcohols, providing quantitative data on the influence of stereochemistry on reactivity. vaia.comepa.gov It has been observed that axial alcohols generally oxidize faster than their equatorial counterparts. vaia.com
Furthermore, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively used with this compound to study the chemical shifts and coupling constants of axial versus equatorial protons. rsc.orgrsc.orgwpmucdn.com In the ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (the carbinol proton) exhibits a different chemical shift depending on its orientation. In the trans isomer (equatorial -OH), this proton is axial and appears around 3.5 ppm, while in the cis isomer (axial -OH), the equatorial carbinol proton is shifted downfield to about 4.0 ppm. wpmucdn.com This difference provides a clear diagnostic tool for determining the stereochemistry of the alcohol.
Table 2: Isomer-Specific Data for this compound
| Isomer | Hydroxyl Group Orientation | Melting Point (°C) | ¹H NMR Chemical Shift of Carbinol Proton (ppm) | Reference |
| cis-4-tert-butylcyclohexanol | Axial | 82-83.5 | ~4.0 | orgsyn.orgwpmucdn.com |
| trans-4-tert-butylcyclohexanol | Equatorial | 75-78 | ~3.5 | orgsyn.orgwpmucdn.com |
This table is interactive. Users can sort and filter the data.
The well-defined stereochemistry of the this compound isomers has made them benchmark molecules for calibrating computational models and for understanding fundamental concepts in organic chemistry, such as steric effects and reaction mechanisms. tsukuba.ac.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Reaction Pathways of 4 Tert Butylcyclohexanol
Established Synthetic Routes to 4-Tert-butylcyclohexanol (B146172) and its Stereoisomers
There are several well-established methods for the synthesis of this compound, each with its own advantages regarding yield, stereoselectivity, and industrial applicability. These routes typically start from either 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone (B146137).
The catalytic hydrogenation of 4-tert-butylphenol is a direct and widely used method for the production of this compound. prepchem.com This process involves the reaction of 4-tert-butylphenol with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a crucial role in the yield and the stereochemical outcome of the reaction.
Commonly employed catalysts include Group VIII metals, such as Raney nickel, rhodium on carbon (Rh/C), and ruthenium (Ru). nacatsoc.orgresearchgate.net For instance, the hydrogenation of 4-tert-butylphenol using a rhodium on carbon catalyst has been shown to produce a mixture of cis and trans isomers. researchgate.net One study demonstrated that using a specific catalyst in cyclohexane (B81311) solvent at 98°C resulted in a 98% yield of this compound with an isomeric content of 81.9% cis and 15.9% trans. prepchem.com
The stereoselectivity of the hydrogenation can be influenced by the reaction medium. Acidic conditions tend to favor the formation of the cis isomer, while basic conditions promote the formation of the trans isomer. nacatsoc.org For example, the use of a rhodium on carbon (2% Rh/C) catalyst with methanesulfonic acid as a co-catalyst resulted in 100% conversion of 4-tert-butylphenol and 100% selectivity for the cis-isomer of this compound. researchgate.net Conversely, hydrogenation in the presence of a ruthenium catalyst has been shown to predominantly form trans-4-tert-butylcyclohexanol. google.com
Table 1: Catalytic Hydrogenation of 4-tert-Butylphenol
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (Pa) | Conversion (%) | Product Selectivity |
|---|---|---|---|---|---|
| Proprietary Catalyst | Cyclohexane | 98 | 16x10^5 | ~100 | 81.9% cis, 15.9% trans prepchem.com |
| 2% Rh/C | Methanesulfonic acid | N/A | N/A | 100 | 100% cis researchgate.net |
| Raney Nickel | N/A | N/A | N/A | High | Mixture of isomers researchgate.net |
| 20% Ni/SiO2 | N/A | N/A | N/A | High | Mixture of isomers researchgate.net |
| 5% Pd/C | N/A | N/A | N/A | High | Mixture of isomers researchgate.net |
| Ruthenium | N/A | N/A | N/A | High | Predominantly trans google.com |
Another primary route to this compound is the reduction of 4-tert-butylcyclohexanone. This method is particularly useful for controlling the stereochemistry of the final product. The choice of reducing agent is critical in determining the ratio of cis to trans isomers.
Common reducing agents include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). orgsyn.orgthecatalyst.org The reduction of 4-tert-butylcyclohexanone with sodium borohydride in ethanol (B145695) at 25°C yields trans-4-tert-butylcyclohexanol as the major product. thecatalyst.org This is due to the preferential axial attack of the small hydride nucleophile on the chair conformation of the ketone, where the bulky tert-butyl group occupies the equatorial position. thecatalyst.orgwpmucdn.com Lithium aluminum hydride reduction of the ketone also produces a mixture rich in the trans isomer, with one procedure reporting 91% trans-4-tert-butylcyclohexanol. orgsyn.org
The Meerwein-Ponndorf-Verley (MPV) reduction, which employs aluminum isopropoxide as the catalyst and a secondary alcohol like 2-propanol as the hydrogen donor, is another effective method. rsc.org Interestingly, while the homogeneous MPV reduction typically yields the thermodynamically more stable trans-isomer, the use of a heterogeneous catalyst like zeolite BEA can stereoselectively produce the cis-isomer. rsc.org
Table 2: Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent/Catalyst | Solvent | Product Ratio (cis:trans) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol | Minor:Major thecatalyst.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 9:91 orgsyn.org |
| Aluminum Isopropoxide (Homogeneous MPV) | 2-Propanol | Predominantly trans rsc.org |
| Zeolite BEA (Heterogeneous MPV) | Secondary alcohols | Predominantly cis rsc.org |
| Iridium Tetrachloride/Trimethyl Phosphite | 2-Propanol | 95.8-96.2% cis orgsyn.org |
This two-step synthesis begins with the alkylation of phenol (B47542) with a tert-butylating agent, such as tert-butanol, to produce 4-tert-butylphenol. rsc.orgmdpi.com This reaction is typically acid-catalyzed, with solid acid catalysts like hierarchical porous silica-alumina materials showing good activity. mdpi.com The primary product of this reaction is 4-tert-butylphenol, which can then be subjected to hydrogenation as described in section 2.1.1 to yield this compound. orgsyn.org This method allows for the synthesis of the target molecule from readily available starting materials.
Stereoselective Synthesis of Cis- and Trans-4-Tert-butylcyclohexanol
The distinct fragrance properties of the cis and trans isomers of this compound necessitate methods for their selective synthesis and separation.
The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is highly dependent on the steric bulk of the reducing agent. tamu.edu Due to the large tert-butyl group locking the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position, the two faces of the carbonyl group are not equivalent. wpmucdn.com
Small, unhindered reducing agents like sodium borohydride preferentially attack from the axial direction, leading to the formation of the equatorial alcohol, which is the trans isomer, as the major product. thecatalyst.orgtamu.edu Conversely, bulkier reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), deliver the hydride from the more sterically hindered equatorial face, resulting in the formation of the axial alcohol, the cis-isomer, as the major product. tamu.edu
The MPV reduction using zeolite BEA as a heterogeneous catalyst has been reported as a highly stereoselective method for producing cis-4-tert-butylcyclohexanol. rsc.org This is a commercially significant conversion as the cis-isomer is a valuable intermediate in the fragrance industry. rsc.org Similarly, certain ruthenium aminophosphine (B1255530) complexes have been developed as effective catalysts for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to produce high yields of cis-4-tert-butylcyclohexanol. google.com
When a mixture of stereoisomers is produced, purification and separation techniques are employed to isolate the desired isomer. Column chromatography is a common laboratory technique for separating cis and trans-4-t-butylcyclohexanol. study.com The separation is based on the differential interaction of the isomers with the stationary phase. In the case of a silica (B1680970) gel column, the trans isomer, with its equatorial hydroxyl group, can interact more favorably with the polar silica gel through hydrogen bonding and will therefore have a longer retention time, eluting after the cis-isomer. study.com
Another method for separating the isomers is through fractional crystallization of their derivatives. A classic approach involves the formation of acid phthalate (B1215562) esters of the alcohol mixture. The different physical properties of the diastereomeric esters allow for their separation by repeated crystallization. orgsyn.org Subsequent saponification of the separated esters regenerates the pure cis or trans alcohol. orgsyn.org
Derivatization Reactions of this compound
This compound serves as a versatile starting material for a variety of derivatization reactions, including oxidation to the corresponding ketone, formation of esters and ethers, and conversion to halogenated derivatives.
The oxidation of the secondary alcohol, this compound, to the ketone, 4-tert-butylcyclohexanone, is a fundamental transformation. This reaction can be accomplished using a range of oxidizing agents, with sodium hypochlorite (B82951) and chromic anhydride (B1165640) being common choices.
Using Sodium Hypochlorite:
A solution of sodium hypochlorite (NaOCl), commonly known as bleach, in the presence of acetic acid provides an effective and environmentally conscious method for the oxidation of this compound. The reaction is typically carried out in an organic solvent such as acetone. The progress of this oxidation can be monitored using techniques like thin-layer chromatography (TLC).
Using Chromic Anhydride:
Chromic anhydride (CrO₃) and other chromium(VI) reagents are powerful oxidizing agents for converting secondary alcohols to ketones. The reaction is typically performed in a suitable solvent. It has been experimentally observed that the cis-isomer of this compound, where the hydroxyl group is in an axial position, reacts with CrO₃ more rapidly than the trans-isomer, which has an equatorial hydroxyl group. chemicalforums.comorganic-chemistry.org This difference in reactivity is attributed to steric factors in the formation of the chromate (B82759) ester intermediate.
The following table summarizes the key aspects of these oxidation methods:
| Oxidizing Agent | Typical Reaction Conditions | Key Features |
| Sodium Hypochlorite (NaOCl) | Acetic acid, acetone | "Green" oxidizing agent, readily available. |
| Chromic Anhydride (CrO₃) | Varies, often in acetic acid or acetone | Powerful oxidizing agent, exhibits stereoselectivity. |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters, and etherification to produce ethers.
Esterification:
The most commercially significant ester of this compound is 4-tert-butylcyclohexyl acetate (B1210297), a widely used fragrance ingredient. This ester can be prepared by the acetylation of this compound using acetylating agents such as acetic anhydride or acetyl chloride. The reaction can also be catalyzed by enzymes, such as Candida antarctica lipase (B570770) A (CALA), using vinyl acetate as the acyl donor.
Etherification:
Ethers of this compound can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, 4-tert-butylcyclohexyl methyl ether can be prepared by reacting the sodium salt of this compound with methyl iodide.
The hydroxyl group of this compound can be replaced by a halogen atom to yield halogenated derivatives, which are useful intermediates in further synthetic transformations.
Common reagents for these conversions include:
Thionyl chloride (SOCl₂): for the synthesis of 4-tert-butylcyclohexyl chloride.
Phosphorus tribromide (PBr₃): for the preparation of 4-tert-butylcyclohexyl bromide. epfl.chyoutube.comcommonorganicchemistry.com
Additionally, 4-tert-butylcyclohexyl chloroformate has been synthesized from this compound and bis(trichloromethyl) carbonate. wikipedia.org
These reactions typically proceed via Sₙ2 mechanisms, leading to an inversion of stereochemistry at the carbon atom bearing the hydroxyl group.
4-tert-butylcyclohexanone, readily synthesized from this compound, is a valuable precursor for the synthesis of novel compounds with potential biological activity. Research has demonstrated the synthesis of various derivatives from this ketone.
One study focused on the synthesis of new derivatives, including ethyl (4-tert-butylcyclohexylidene)acetate and 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (a bromolactone). masterorganicchemistry.comgold-chemistry.org These compounds were evaluated for their bioactivity.
The following table summarizes the observed bioactivities of these synthesized derivatives masterorganicchemistry.comgold-chemistry.org:
| Compound | Bioactivity |
| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Attractant properties against larvae of Alphitobius diaperinus. |
| Weak feeding deterrent against adult Alphitobius diaperinus. | |
| Moderate antifeedant towards Myzus persicae. | |
| Antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. | |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial activity. |
These findings highlight the potential of 4-tert-butylcyclohexanone as a scaffold for the development of new bioactive molecules.
Reaction Mechanisms and Kinetics of this compound Transformations
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.
The oxidation of this compound to 4-tert-butylcyclohexanone and the reverse reduction reaction have been the subject of mechanistic studies, particularly concerning their stereochemistry.
The oxidation of secondary alcohols by chromic acid is believed to proceed through the formation of a chromate ester intermediate. The rate-determining step is thought to be the removal of a proton from the carbon bearing the ester group.
In the case of this compound, the cis isomer (with an axial hydroxyl group) is oxidized significantly faster than the trans isomer (with an equatorial hydroxyl group). chemicalforums.comorganic-chemistry.org The rate ratio of oxidation of cis-4-tert-butylcyclohexanol to the trans isomer with chromic acid in 75% acetic acid at 25°C was found to be 3.23. ucla.edu This is because the axial hydroxyl group is more sterically hindered, leading to a higher ground state energy. The relief of this steric strain upon conversion to the sp²-hybridized ketone provides a greater driving force for the reaction. chemicalforums.comorganic-chemistry.org The formation of the chromate ester from the axial alcohol is also thought to be more favorable.
The mechanism for the oxidation using sodium hypochlorite in acetic acid is believed to involve hypochlorous acid (HOCl) as the active oxidizing species, which is formed from the reaction of sodium hypochlorite with acetic acid.
Influence of Conformational Stability on Reaction Pathways and Product Distributions
The conformational stability of the stereoisomers of this compound plays a critical role in determining the pathways of chemical reactions and the resulting distribution of products. The large steric bulk of the tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, where the tert-butyl group occupies the more stable equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. wpmucdn.comlibretexts.orgreddit.com This conformational rigidity dictates the spatial orientation of the hydroxyl group, which in turn significantly influences the molecule's reactivity.
In cis-4-tert-butylcyclohexanol, the hydroxyl group is forced into the axial position, while the tert-butyl group remains equatorial. study.comstudy.com Conversely, in the trans-isomer, both the tert-butyl group and the hydroxyl group occupy equatorial positions. reddit.comstudy.com The trans-isomer, with its diequatorial arrangement, is the more thermodynamically stable of the two. The higher energy of the cis-isomer, due to the axial hydroxyl group and its associated 1,3-diaxial interactions, leads to notable differences in reaction rates and product outcomes, particularly in oxidation and reduction reactions. reddit.comchemicalforums.com
Oxidation Reactions: Steric Acceleration
The oxidation of cyclohexanols to ketones is highly sensitive to the conformation of the hydroxyl group. It has been experimentally observed that axial alcohols react more rapidly than their equatorial counterparts. study.comstudy.com In the case of this compound, the cis-isomer (with its axial -OH group) is oxidized to 4-tert-butylcyclohexanone three to four times faster than the trans-isomer (with its equatorial -OH group). spcmc.ac.in
Interactive Data Table: Relative Oxidation Rates
Reduction of 4-Tert-butylcyclohexanone: Kinetic vs. Thermodynamic Control
The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone to this compound is a classic example of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org The product distribution (the ratio of cis to trans alcohol) is highly dependent on the reaction conditions, including the nature of the reducing agent, solvent, and temperature. orgsyn.orgorgsyn.org
Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the two isomers. jackwestin.comyoutube.commasterorganicchemistry.com Reactions under kinetic control are typically rapid, conducted at low temperatures, and are irreversible. The transition state with the lower activation energy will be favored, leading to the kinetic product. libretexts.org In the reduction of 4-tert-butylcyclohexanone, attack of a hydride reagent can occur from either the axial or equatorial face of the carbonyl group. Axial attack is sterically less hindered and proceeds through a lower energy transition state, leading to the formation of the equatorial alcohol (trans-isomer). Conversely, equatorial attack, which is more sterically hindered by the axial hydrogens, leads to the axial alcohol (cis-isomer). However, with very bulky reducing agents, the trajectory of attack is from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis-isomer) as the major kinetic product. orgsyn.org
Thermodynamic Control: Under thermodynamic control, the reaction is reversible, allowing the products to equilibrate. jackwestin.comlibretexts.orgmasterorganicchemistry.com These conditions, often involving higher temperatures and longer reaction times, favor the formation of the most stable product. youtube.com Since trans-4-tert-butylcyclohexanol is thermodynamically more stable than the cis-isomer, it will be the major product under these conditions, regardless of the initial kinetic product ratio.
Different synthesis methodologies exploit these principles to selectively produce one isomer over the other. For example, reduction with lithium aluminum hydride often favors the more stable trans product. orgsyn.org In contrast, catalytic hydrogenation of 4-tert-butylphenol using specific rhodium or ruthenium catalysts can yield a high proportion of the cis-isomer. prepchem.comgoogle.comgoogleapis.com
Interactive Data Table: Product Distribution in the Reduction of 4-Tert-butylcyclohexanone
Stereochemical and Conformational Analysis of 4 Tert Butylcyclohexanol
Conformational Preferences and Equilibria in 4-Tert-butylcyclohexanol (B146172)
The conformational landscape of this compound is dominated by the steric requirements of the tert-butyl group.
Cyclohexane (B81311) and its derivatives exist predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In an unsubstituted cyclohexane ring, a rapid "ring flip" or "chair inversion" occurs between two equivalent chair conformations. However, in substituted cyclohexanes, the two chair conformers are often not equal in energy.
For this compound, the chair conformation where the exceptionally bulky tert-butyl group occupies an equatorial position is overwhelmingly favored. wpmucdn.com An axial tert-butyl group would experience severe steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions), a highly destabilizing effect. wpmucdn.com Consequently, the energy barrier for a ring flip to the conformation with an axial tert-butyl group is so high that the molecule is essentially locked in the single conformation where this group is equatorial. wpmucdn.comwpmucdn.comreddit.com This conformational locking simplifies the analysis of the hydroxyl group's orientation, as it will be either axial (in the cis isomer) or equatorial (in the trans isomer) on a fixed ring structure.
The energetic preference for a substituent to be in the equatorial position rather than the axial position is quantified by its A-value (conformational free energy). The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. wikipedia.orgmasterorganicchemistry.com
The tert-butyl group has one of the largest A-values, estimated to be around 4.9 to 5 kcal/mol, reflecting its significant steric bulk. masterorganicchemistry.compharmacy180.com In contrast, the hydroxyl (-OH) group is considerably smaller, with an A-value of approximately 0.87 kcal/mol. masterorganicchemistry.com The large disparity in these values is the reason the tert-butyl group dictates the conformation of the ring, forcing the smaller hydroxyl group into either an axial or equatorial position depending on the diastereoisomer.
| Substituent | A-Value (kcal/mol) |
| -OH (Hydroxyl) | 0.87 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
Diastereoisomerism in this compound (cis and trans isomers)
Due to the presence of two substituents on the cyclohexane ring, this compound exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. brainly.comstudy.comchegg.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. brainly.com
In the locked conformation with an equatorial tert-butyl group:
cis-4-tert-butylcyclohexanol : The hydroxyl group is in an axial position. wpmucdn.comstudy.com
trans-4-tert-butylcyclohexanol : The hydroxyl group is in an equatorial position. wpmucdn.comstudy.com
This fixed orientation of the hydroxyl group allows for the detailed study of the distinct properties of axial versus equatorial alcohols.
The cis and trans diastereomers of this compound can be readily distinguished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The most telling signal in the ¹H NMR spectrum is that of the methine proton (the hydrogen on the carbon bearing the -OH group, C1-H). The chemical shift and multiplicity of this proton are highly dependent on its orientation (axial or equatorial).
In trans-4-tert-butylcyclohexanol, the C1-H is axial . It typically appears as a triplet of triplets with a chemical shift around 3.5 ppm . The axial position leads to large coupling constants with the adjacent axial protons. wpmucdn.comyoutube.com
In cis-4-tert-butylcyclohexanol, the C1-H is equatorial . This proton is more deshielded and its signal appears further downfield, around 4.03 ppm . wpmucdn.comstudy.com The coupling to adjacent protons is smaller, often resulting in a narrower, more complex multiplet, sometimes described as a pentet. youtube.comstudy.com
| Isomer | C1-H Orientation | ¹H NMR Chemical Shift (ppm) |
| cis-4-tert-butylcyclohexanol | Equatorial | ~4.03 |
| trans-4-tert-butylcyclohexanol | Axial | ~3.5 |
¹³C NMR Spectroscopy: The carbon signals also differ between the two isomers due to the different steric environments. Data for the isomers can be found in various spectral databases.
IR Spectroscopy: The C-O stretching frequency in the IR spectrum can also provide information about the conformation of the hydroxyl group. Generally, the C-O stretch for an equatorial alcohol appears at a slightly higher wavenumber than for an axial alcohol. For instance, in carbon tetrachloride, the equatorial C-O stretch in the trans isomer is observed around 1066 cm⁻¹, while the axial C-O stretch in the cis isomer is found at a lower frequency. The O-H stretching frequencies are also distinct for the two isomers.
The magnitude of the vicinal coupling constant (³J) between adjacent protons in a cyclohexane ring is strongly dependent on the dihedral angle between them, a relationship described by the Karplus equation. reddit.com This principle is a powerful tool for conformational analysis in this compound.
The signal for the C1-H proton provides a clear example.
In the trans isomer , the C1-H is axial. It has a large dihedral angle (~180°) with the two adjacent axial protons (on C2 and C6). This results in a large axial-axial coupling constant (J_ax-ax), typically in the range of 9-12 Hz. study.com It also has a smaller dihedral angle (~60°) with the two adjacent equatorial protons, leading to a smaller axial-equatorial coupling (J_ax-eq) of around 3-4 Hz. study.com This combination of large and small couplings gives rise to the characteristic triplet of triplets pattern. reddit.com
| Isomer | C1-H Orientation | Coupling Type | Typical J-value (Hz) |
| trans | Axial | Axial-Axial (J_ax-ax) | 9 - 12 |
| trans | Axial | Axial-Equatorial (J_ax-eq) | 3 - 4 |
| cis | Equatorial | Equatorial-Axial (J_eq-ax) | 2 - 5 |
| cis | Equatorial | Equatorial-Equatorial (J_eq-eq) | 2 - 5 |
Dynamic Stereochemistry and Reactivity Relationships
The fixed axial or equatorial orientation of the hydroxyl group in the diastereomers of this compound directly impacts their chemical reactivity, a concept central to dynamic stereochemistry. A classic example is the oxidation of these alcohols to the corresponding ketone, 4-tert-butylcyclohexanone (B146137).
It has been observed that cis-4-tert-butylcyclohexanol, with its axial hydroxyl group, is oxidized more rapidly than the trans isomer, which has an equatorial hydroxyl group. study.comspcmc.ac.in The rate of oxidation for the cis isomer can be 3 to 4 times faster. spcmc.ac.in
This difference in reactivity is explained by the relief of steric strain during the reaction. The axial -OH group in the cis isomer is sterically crowded due to 1,3-diaxial interactions with hydrogens. spcmc.ac.inchemicalforums.com As the reaction proceeds towards the ketone, the hybridization of the carbon atom changes from sp³ to sp², and the oxygen atom is no longer axial. This change relieves the steric strain that was present in the starting axial alcohol. spcmc.ac.in This relief of strain lowers the activation energy for the reaction, leading to a faster rate. This phenomenon is known as "steric assistance" or "steric acceleration." spcmc.ac.in In contrast, the equatorial -OH group in the trans isomer is in a more stable, less strained ground state, and there is less steric strain to be relieved upon oxidation, resulting in a slower reaction rate. chemicalforums.comreddit.com
Influence of Axial vs. Equatorial Disposition of the Hydroxyl Group on Reactivity
The orientation of the hydroxyl group, either axial or equatorial, in the two diastereomers of this compound—cis and trans, respectively—has a profound impact on their chemical reactivity. In cis-4-tert-butylcyclohexanol, the hydroxyl group is forced into the axial position due to the large tert-butyl group locking the conformation with itself in the equatorial position. Conversely, in trans-4-tert-butylcyclohexanol, the hydroxyl group resides in the more sterically favorable equatorial position.
Experimental evidence consistently demonstrates that substituted cyclohexanols with an axial hydroxyl group react more rapidly in certain reactions, such as oxidation, compared to their equatorial counterparts. For instance, the oxidation of cis-4-tert-butylcyclohexanol with chromic acid is significantly faster than that of the trans-isomer. rsc.orgstackexchange.commasterorganicchemistry.com This increased reactivity of the axial hydroxyl group is attributed to steric assistance, where the relief of steric strain in the transition state accelerates the reaction. The axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to a higher ground state energy. acs.org During oxidation to a ketone, this steric strain is alleviated, contributing to a lower activation energy and a faster reaction rate.
One study found that at 50°C, the axial cis-4-tert-butylcyclohexanol is oxidized by chromic anhydride (B1165640) in 75% acetic acid 2.55 times more rapidly than the equatorial trans-isomer. This phenomenon is not limited to oxidation. The relative rates of reaction are a key aspect of conformational analysis, providing insight into the steric and electronic effects governed by the substituent's spatial arrangement.
| Isomer of this compound | Hydroxyl Group Orientation | Relative Oxidation Rate (Chromic Acid) | Key Influencing Factor |
|---|---|---|---|
| cis-4-Tert-butylcyclohexanol | Axial | Faster | Relief of 1,3-diaxial steric strain in the transition state |
| trans-4-Tert-butylcyclohexanol | Equatorial | Slower | Less steric strain in the ground state |
Conformational Analysis of Chemical Reactions (e.g., solvolysis, saponification)
The conformational rigidity of this compound derivatives also provides an excellent model for studying the mechanisms of reactions such as solvolysis and saponification. The fixed axial or equatorial position of the leaving group allows for a detailed analysis of how conformation influences reaction rates and pathways.
Solvolysis:
In solvolysis reactions of 4-tert-butylcyclohexyl derivatives, the nature of the leaving group and the solvent play crucial roles, but the conformational disposition of the leaving group is a primary determinant of the reaction rate and mechanism. For instance, in the acetolysis of 4-tert-butylcyclohexyl tosylates, the axial tosylate (from the cis-isomer) reacts 3.24 times faster than the equatorial tosylate (from the trans-isomer).
The accelerated rate for the axial isomer is rationalized by the relief of steric strain upon departure of the leaving group and the potential for neighboring group participation. For the cis-isomer, it has been suggested that hydrogen participation can accelerate the reaction. In contrast, the solvolysis of the equatorial isomer may proceed through a non-chair transition state to avoid unfavorable steric interactions.
Saponification:
The saponification of esters of this compound also exhibits a strong dependence on the conformation of the ester group. In the case of the saponification of the acid phthalates of this compound in water, the equatorial isomer reacts 9 times faster than the axial isomer. This is in stark contrast to the relative rates observed in oxidation and solvolysis.
The slower rate of saponification for the axial isomer is attributed to steric hindrance. The bulky ester group in the axial position is shielded from the incoming nucleophile (hydroxide ion) by the axial hydrogens at the C-3 and C-5 positions. This steric congestion makes the approach of the nucleophile to the carbonyl carbon more difficult, thus increasing the activation energy and slowing down the reaction rate. For the equatorial isomer, the ester group is more exposed and accessible to the nucleophile, leading to a faster reaction.
| Reaction | Derivative | Axial vs. Equatorial Reactivity | Relative Rate (Axial/Equatorial) | Primary Reason |
|---|---|---|---|---|
| Solvolysis (Acetolysis) | Tosylate | Axial > Equatorial | 3.24 | Relief of steric strain and potential for neighboring group participation. |
| Saponification | Acid Phthalate (B1215562) | Equatorial > Axial | 1/9 (or 0.11) | Steric hindrance to nucleophilic attack on the axial ester. |
Advanced Analytical Techniques in 4 Tert Butylcyclohexanol Research
Spectroscopic Methods for Structural Elucidation and Purity Determination
Spectroscopy is a powerful tool for investigating the molecular structure and purity of 4-tert-butylcyclohexanol (B146172). By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds and the arrangement of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the molecular framework and are particularly effective in distinguishing between the cis and trans isomers.
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is a key diagnostic feature for distinguishing between the cis and trans isomers. In the trans isomer, the hydroxyl group is in an equatorial position, and the attached axial proton typically appears as a triplet of triplets with a larger coupling constant, at a chemical shift of approximately 3.5 ppm. youtube.comyoutube.com For the cis isomer, where the hydroxyl group is axial, the equatorial H-1 proton resonates further downfield, around 4.0 ppm, and often appears as a pentet due to similar coupling constants with adjacent protons. youtube.comyoutube.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the cyclohexyl ring are sensitive to the stereochemistry of the substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bonded to the tert-butyl group (C-4) are particularly informative for isomer identification.
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Isomer | H-1 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) | C-4 Chemical Shift (ppm) |
| cis | ~4.0 | ~66 | ~48 |
| trans | ~3.5 | ~71 | ~48 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
The C-O stretching vibration, which appears in the fingerprint region of the spectrum (around 1000-1200 cm⁻¹), can also be used to differentiate between the cis and trans isomers. The C-O bond in the trans isomer (equatorial hydroxyl group) generally absorbs at a slightly higher wavenumber compared to the C-O bond in the cis isomer (axial hydroxyl group). chegg.com Specifically, the C-O (axial) bond in the cis isomer and the C-O (equatorial) bond in the trans isomer are key indicators. chegg.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-O | Stretching | 1000-1200 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also aids in the identification and quantification of the components in a mixture. wisc.educhegg.com
In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, although it can be weak. libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org A significant fragmentation pathway for this compound involves the loss of the tert-butyl group, leading to a prominent peak at m/z 99. chegg.com
Chromatographic Techniques for Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. study.com For this compound, chromatographic methods are essential for separating the cis and trans isomers and for determining the purity of a sample.
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. The separation of cis- and trans-4-tert-butylcyclohexanol is readily achieved using GC. orgsyn.orgorgsyn.org The two isomers have different polarities and boiling points, which leads to different retention times on a GC column. Typically, the less polar cis isomer elutes before the more polar trans isomer. study.comorgsyn.org
The choice of the stationary phase in the GC column is critical for achieving good separation. chemcoplus.co.jp Carbowax 20M is a commonly used polar stationary phase that provides effective separation of the isomers. orgsyn.orgorgsyn.orgvurup.sk The order of elution is typically the ketone (4-tert-butylcyclohexanone), followed by the cis-alcohol, and then the trans-alcohol having the longest retention time. orgsyn.orgorgsyn.org
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of this compound. chegg.com It is particularly useful for non-volatile or thermally sensitive compounds. In the context of this compound analysis, HPLC can be used for preparative separations to isolate pure isomers. sielc.com
Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), can be employed for the analysis of 4-tert-butylcyclohexanone (B146137), a related compound. sielc.com For the separation of the cis and trans isomers of this compound, normal-phase chromatography with a polar stationary phase like silica (B1680970) gel can be effective. study.com The more polar trans isomer interacts more strongly with the silica gel and therefore has a longer retention time compared to the less polar cis isomer. study.com
Computational Chemistry Approaches for Conformational and Electronic Structure Analysis
Computational chemistry offers powerful tools to investigate the molecular properties of this compound at an atomic level, providing insights that complement experimental data. These methods are particularly useful for analyzing the conformational preferences and electronic structures of the cis and trans isomers.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules stackexchange.com. Ab initio methods derive results from first principles without using experimental data, while DFT calculates the electronic energy based on the electron density, offering a favorable balance between accuracy and computational cost mdpi.com.
For this compound, these calculations are employed to determine the geometric and energetic properties of its various conformations (e.g., chair, twist-boat). By optimizing the geometry of the cis and trans isomers, researchers can calculate their relative energies and thus predict their relative stabilities dntb.gov.ua. Such calculations consistently show that for both isomers, the chair conformation with the tert-butyl group in the equatorial position is the most stable, as this arrangement minimizes steric strain reddit.com.
The calculations further quantify the energy difference between the cis isomer (axial -OH) and the trans isomer (equatorial -OH). The trans isomer is found to be the thermodynamically more stable of the two due to the avoidance of 1,3-diaxial interactions that are present with the axial hydroxyl group in the cis isomer.
Table 2: Calculated Relative Energies of this compound Conformers
| Isomer/Conformation | Computational Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| trans (eq-OH) | DFT (B3LYP) | 6-31G(d) | 0.00 (Reference) |
| cis (ax-OH) | DFT (B3LYP) | 6-31G(d) | +0.7 - +1.0 |
Note: Energies are relative to the most stable trans conformer. Values are typical and depend on the level of theory and basis set.
Molecular modeling encompasses a range of computational techniques, including molecular mechanics, to simulate the behavior of molecules betterenzyme.com. For this compound, these simulations are crucial for exploring its conformational landscape.
The dominant conformational feature of this compound is the strong preference of the bulky tert-butyl group to occupy an equatorial position on the cyclohexane (B81311) ring. This group acts as a "conformational lock," effectively preventing ring inversion . Molecular mechanics force fields (e.g., MM3, MM4) can be used to rapidly scan potential energy surfaces and identify low-energy conformations nih.gov. These simulations clearly demonstrate that any conformation placing the tert-butyl group in an axial position is highly energetically unfavorable due to severe steric clashes with axial hydrogens.
This "locking" effect has direct stereochemical consequences:
In trans-4-tert-butylcyclohexanol , the equatorial tert-butyl group necessitates that the hydroxyl group also be in an equatorial position.
In cis-4-tert-butylcyclohexanol , the equatorial tert-butyl group forces the hydroxyl group into an axial position.
These enforced conformations are the basis for the differing reactivity and spectroscopic properties of the two isomers.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to assign experimental spectra and validate structural assignments. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the NMR chemical shifts of different nuclei in a molecule nih.gov.
For this compound, these calculations can accurately predict the 1H and 13C NMR spectra for both the cis and trans isomers. A key diagnostic feature in the 1H NMR spectrum is the signal for the proton on the carbon bearing the hydroxyl group (H-1).
In the trans isomer , H-1 is in an axial position. Calculations predict a chemical shift further downfield and show large diaxial coupling constants (J-values) with neighboring axial protons, often resulting in a triplet of triplets or a complex multiplet reddit.com.
In the cis isomer , H-1 is in an equatorial position. The predicted chemical shift is typically upfield compared to the trans isomer, and the coupling constants (axial-equatorial, equatorial-equatorial) are smaller, leading to a broader, less resolved signal reddit.comstudy.com.
The close agreement between predicted and experimental shifts provides strong evidence for the assigned conformations.
Table 3: Comparison of Experimental and Predicted 1H NMR Chemical Shifts (ppm) for H-1
| Isomer | H-1 Position | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) |
|---|---|---|---|
| trans-4-Tert-butylcyclohexanol | Axial | ~3.5 | ~3.6 |
Note: Values are approximate and vary with solvent and computational level.
Biological and Toxicological Investigations of 4 Tert Butylcyclohexanol
Biological Activities and Mechanisms of Action
4-tert-butylcyclohexanol (B146172) exhibits several notable biological activities, primarily centered around its effects on sensory perception in the skin and its anti-inflammatory properties. These activities are largely attributed to its interaction with specific cellular receptors.
A significant body of research has identified this compound as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the perception of heat and pain. In sensitive skin, these receptors can be hyperactive, leading to exaggerated sensations of stinging, burning, and itching in response to various stimuli.
By acting as a TRPV1 antagonist, this compound can inhibit the activation of this receptor. This action effectively dampens the neurosensory response, providing relief from the uncomfortable sensations associated with sensitive skin. In vitro studies have demonstrated that this compound significantly reduces TRPV1 activation. This mechanism of action is pivotal to its application in skincare products designed to soothe and calm sensitive and reactive skin.
Beyond its direct impact on sensory receptors, this compound has also been noted for its anti-inflammatory effects. These properties are often linked to its role as a TRPV1 antagonist. The activation of TRPV1 receptors can lead to the release of pro-inflammatory mediators. By blocking this activation, this compound can help to mitigate the inflammatory cascade.
Research has shown that formulations containing this compound, often in combination with other anti-inflammatory compounds like licochalcone A, can effectively reduce erythema (redness) and other signs of inflammation. This dual action of neurosensory inhibition and anti-inflammatory effects makes it a valuable ingredient in the management of skin conditions characterized by both sensitivity and inflammation.
The primary interaction of this compound with biological systems occurs at the level of sensory nerve endings in the skin. Its antagonism of the TRPV1 receptor modulates the activity of these nerves, thereby reducing the perception of irritant stimuli. This targeted action on the cutaneous nervous system is the cornerstone of its efficacy in addressing the symptoms of sensitive skin. By intercepting the signals of irritation at their source, it helps to increase the skin's tolerance threshold to external aggressors.
Toxicological Profiles and Safety Assessments
The safety of this compound has been evaluated through various toxicological studies to determine its potential for causing adverse effects upon acute and repeated exposure.
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. For this compound, the following acute toxicity data has been reported:
| Test Type | Species | Route of Administration | LD50 Value |
| Acute Oral Toxicity | Rat | Oral | 3620 mg/kg |
| Acute Dermal Toxicity | Rabbit | Dermal | >5 g/kg |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animal population.
With regard to repeated dose toxicity, which evaluates the effects of long-term or repeated exposure to a substance, specific studies on this compound are not extensively available in publicly accessible scientific literature. General toxicological principles suggest that repeated exposure to any chemical substance should be assessed to understand its potential for cumulative effects or target organ toxicity. However, detailed findings from such studies for this compound are not currently published.
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of this compound has been evaluated through a battery of in vitro assays designed to detect various genetic endpoints, including gene mutations and chromosomal aberrations. These studies are crucial for assessing the likelihood of the compound to induce genetic damage that could lead to cancer or heritable diseases.
Bacterial Reverse Mutation Assay: A bacterial reverse mutation assay, commonly known as the Ames test, was conducted to evaluate the potential of this compound to induce gene mutations. The study utilized various strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2uvrA). The assays were performed both in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The results of this study were negative, indicating that under the tested conditions, this compound did not induce gene mutations in these bacterial strains.
In Vitro Mammalian Cell Assays: To assess the potential for chromosomal damage, an in vitro mammalian chromosomal aberration test was performed using Chinese Hamster Ovary (CHO) cells. This assay was also conducted with and without metabolic activation. The results showed no significant increase in the frequency of chromosomal aberrations in the treated cells compared to the controls.
Furthermore, an in vitro mammalian cell gene mutation assay was carried out using the mouse lymphoma L5178Y TK+/- cell line. This test also yielded negative results, both with and without metabolic activation. Collectively, the findings from these in vitro mammalian cell assays suggest that this compound does not induce chromosomal aberrations or gene mutations in mammalian cells under the experimental conditions.
Table 1: Summary of Genotoxicity and Mutagenicity Assessments for this compound
| Test Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without S9 | Negative |
| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
| In Vitro Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y TK+/- cells | With and Without S9 | Negative |
Reproductive and Developmental Toxicity Studies
Specific reproductive toxicity data for this compound were not available in the reviewed literature. However, the U.S. Environmental Protection Agency (EPA) has recommended that a combined reproductive/developmental toxicity screening test (following OECD Test Guideline 421) be conducted to address these potential endpoints. epa.gov
A related compound, 4-tert-butylcyclohexyl acetate (B1210297), has been studied for developmental toxicity in Sprague-Dawley rats. In this study, pregnant rats were administered the substance by oral gavage from gestation day 7 to 20. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity was determined to be 160 mg/kg-bw/day. nih.gov At higher doses, maternal toxicity and reduced fetal body weights were observed. nih.gov It is important to note that these findings are for a related acetate ester and not for this compound itself.
Sensitization and Irritation Potential
The potential for this compound to cause skin sensitization and irritation has been evaluated in both animal studies and through in vitro assessments.
Skin Sensitization: The skin sensitization potential was assessed using the murine Local Lymph Node Assay (LLNA). In this study, various concentrations of this compound in acetone/olive oil (4:1) were applied to the ears of mice. The stimulation indices (SI) were measured, and the concentration required to produce a threefold increase in lymphocyte proliferation (EC3) was calculated. The EC3 value was determined to be 31.6%, leading to the classification of this compound as a weak skin sensitizer (B1316253).
Irritation Potential: Studies on the irritation potential have been conducted for both skin and eyes. In a skin irritation study using rabbits, this compound was found to be slightly irritating. Similarly, in an eye irritation study, also conducted in rabbits, the compound was determined to be minimally irritating.
Table 2: Summary of Sensitization and Irritation Potential for this compound
| Endpoint | Test System | Result |
|---|---|---|
| Skin Sensitization (LLNA) | Mouse | Weak sensitizer (EC3 = 31.6%) |
| Skin Irritation | Rabbit | Slightly irritating |
| Eye Irritation | Rabbit | Minimally irritating |
Metabolism and Excretion in Biological Systems
Studies on the metabolism of related compounds provide strong evidence for the metabolic fate of this compound. Research on the metabolism of 4-tert-butylcyclohexanone (B146137) in rabbits has shown that it is reduced to secondary alcohols, primarily this compound. nih.gov
Following its formation, this compound is extensively conjugated with glucuronic acid. nih.gov The resulting glucuronide conjugates are then excreted from the body. Specifically, the trans-isomer of this compound is the main alcohol formed from the reduction of 4-tert-butylcyclohexanone, and it is excreted in a conjugated form, which has been identified as (trans-4-tert-butylcyclohexyl β-d-glucosid)uronic acid. nih.gov The cis-isomer is formed to a lesser extent and is also excreted as a conjugate. nih.gov This metabolic pathway of reduction followed by glucuronidation is a common detoxification process in mammals for cyclic alcohols.
Environmental Fate and Ecotoxicological Considerations
Degradation Mechanisms in the Environment
The environmental persistence of this compound is influenced by its biodegradability. A study on the ready biodegradability of this compound was conducted following the OECD Test Guideline 301B (CO2 Evolution Test). In this 28-day test, the biodegradation of this compound reached 79%. Based on these results, the substance is considered to be readily biodegradable. This suggests that in an environment with competent microbial populations, this compound is expected to be degraded and not persist.
Aquatic Toxicity
The ecotoxicological profile of this compound has been characterized through acute toxicity testing on representatives of three aquatic trophic levels: fish, invertebrates, and algae.
Fish: The acute toxicity to fish was evaluated in a 96-hour study with the Zebra fish (Brachydanio rerio). The median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test organisms, was determined to be 34.4 mg/L.
Aquatic Invertebrates: For aquatic invertebrates, a 48-hour acute immobilization test was conducted with Daphnia magna. The median effective concentration (EC50), the concentration causing immobilization in 50% of the daphnids, was found to be 24 mg/L.
Algae: The toxicity to algae was assessed in a 72-hour growth inhibition test with Scenedesmus subspicatus. The EC50 value for growth inhibition was determined to be 45 mg/L.
These results indicate that this compound has a moderate level of acute toxicity to aquatic organisms.
Table 3: Summary of Acute Aquatic Toxicity for this compound
| Organism | Species | Endpoint | Duration | Value (mg/L) |
|---|---|---|---|---|
| Fish | Brachydanio rerio (Zebra fish) | LC50 | 96 hours | 34.4 |
| Aquatic Invertebrate | Daphnia magna | EC50 | 48 hours | 24 |
| Algae | Scenedesmus subspicatus | EC50 (growth inhibition) | 72 hours | 45 |
Potential as an Environmental Endocrine Disruptor
This compound has been identified as a potential endocrine-disrupting compound (EDC). nih.gov Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system, which regulates various physiological processes. This interference can occur through several mechanisms, including mimicking or blocking the body's natural hormones.
Research into the estrogenic activity of this compound has been conducted using in vitro and ex vivo assays with rainbow trout. These studies have shown that this compound exhibits weak estrogenic activity. solubilityofthings.comecetoc.org Specifically, it has been observed to bind to the estrogen receptor (ER), although its binding affinity is significantly lower than that of the primary female sex hormone, estradiol. solubilityofthings.comecetoc.org
In competitive binding assays with rainbow trout hepatic cytosolic estrogen receptors, this compound demonstrated a relative binding affinity (RBA) of 0.000040% compared to estradiol. solubilityofthings.com Further testing confirmed its ability to interact with the rainbow trout ERα. solubilityofthings.com Despite this weak binding, the compound is among a group of para-substituted alkylcyclohexanols and alkylcyclohexanones with three to six carbon side chains that have been shown to be active in both receptor binding and vitellogenin mRNA expression assays. solubilityofthings.comecetoc.org Vitellogenin is a precursor to egg yolk protein, and its expression in male fish is a common biomarker for exposure to estrogenic compounds.
The following table summarizes the findings from estrogenic activity assays involving this compound.
Table 1: Estrogenic Activity of this compound in Rainbow Trout Assays
| Assay Type | Endpoint | Result | Relative Potency (compared to Estradiol) |
|---|---|---|---|
| Cytosolic Estrogen Receptor (ER) Competitive Binding | Displacement | Less than 50% displacement | 0.000040% |
| Recombinant ERα Binding Assay | Binding | Active | - |
| Liver Slice Vitellogenin (Vtg) mRNA Expression | mRNA Induction | Low levels of Vtg produced | - |
Bioaccumulation Potential
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This potential is often assessed by examining the compound's physicochemical properties, such as its hydrophobicity and water solubility.
This compound possesses a bulky tert-butyl group, which imparts a hydrophobic character to the molecule. solubilityofthings.com This hydrophobicity results in limited solubility in water but greater solubility in organic solvents. solubilityofthings.com Generally, compounds that are more hydrophobic (lipophilic) have a greater tendency to bioaccumulate in the fatty tissues of organisms.
A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's distribution between octanol (B41247) (a surrogate for fat) and water. A higher log Kow value suggests a greater potential for bioaccumulation. While specific experimental bioaccumulation studies on this compound are not extensively detailed in the provided context, its physicochemical properties can be used to estimate this potential.
The table below presents relevant physicochemical properties of this compound that influence its environmental fate and bioaccumulation potential.
Table 2: Physicochemical Properties of this compound Relevant to Bioaccumulation
| Property | Value | Implication for Bioaccumulation |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | - |
| Molecular Weight | 156.27 g/mol | - |
| Water Solubility | <1 g/L (at 20 °C) | Low water solubility can be indicative of a tendency to partition into organic phases, such as lipids. |
| Physical Description | White powder | - |
Applications in Advanced Chemical Research and Development
Role as a Key Intermediate in Organic Synthesis
As a secondary alcohol with a defined stereochemical structure, 4-tert-butylcyclohexanol (B146172) is a crucial intermediate in the multi-step synthesis of more complex molecules across several industries. solubilityofthings.com Its hydroxyl group can be readily converted into other functional groups, and its cyclohexane (B81311) ring provides a robust scaffold for building molecular architecture. The compound is often synthesized from p-tert-butylphenol through catalytic hydrogenation. orgsyn.orgorgsyn.org
In the pharmaceutical sector, this compound serves as a precursor for the synthesis of various pharmaceutical intermediates. chemimpex.com Its stable cyclohexane core is a common structural motif in drug design. The compound's distinct cis and trans isomers allow for stereoselective synthesis, which is critical in the development of modern therapeutics where the specific three-dimensional arrangement of atoms can determine a drug's efficacy and safety profile. chemimpex.com Researchers utilize it as a starting material to construct complex molecules that form the basis of new potential medications. chemimpex.com
Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com It is used in the synthesis of active ingredients for pesticides and herbicides. In a notable study, derivatives of 4-tert-butylcyclohexanone (B146137), which is synthesized from this compound, were created to evaluate their bioactivity. One such derivative, a bromolactone, exhibited attractant properties against certain insect larvae and moderate antifeedant activity against aphids, demonstrating the compound's utility in developing new crop protection agents.
The most prominent application of this compound as a synthetic intermediate is in the fragrance industry. researchgate.netsigmaaldrich.com While the alcohol itself possesses a woody, patchouli-like aroma, its primary use is as a precursor to its ester derivatives, most notably 4-tert-butylcyclohexyl acetate (B1210297). vulcanchem.com
This acetate is a widely used fragrance ingredient valued for its rich, woody, and floral scent. The stereoisomers of the acetate have distinct olfactory properties; the cis-isomer is known for a more intense and diffusive woody aroma compared to the trans-isomer. Consequently, significant research has been dedicated to the stereoselective synthesis of cis-4-tert-butylcyclohexanol to produce the more desirable cis-acetate for high-end perfumery. sigmaaldrich.com
Table 6.1: Synthesis Methods for this compound Isomers
| Precursor | Reagent/Catalyst | Key Condition | Predominant Isomer |
| 4-tert-butylcyclohexanone | Iridium tetrachloride / Trimethyl phosphite | Reflux in 2-propanol | cis (96%) |
| 4-tert-butylcyclohexanone | Lithium aluminum hydride (LiAlH₄) | Ether solvent | trans (91%) |
| p-tert-butylphenol | Rhodium on carbon | Hydrogenation | cis-rich |
| 4-tert-butylcyclohexanone | Hydrogen / Platinum oxide | Acetic acid / HCl | cis-rich |
This table provides an overview of selected laboratory methods for synthesizing specific isomers of this compound. orgsyn.orgorgsyn.org
Applications in Polymer Chemistry as a Modifier
The unique properties of this compound also lend themselves to applications in polymer chemistry, where it can be used as a modifier to control and improve the performance characteristics of polymers. chemimpex.com
Its role is primarily twofold:
Plasticizer Production : It is used in the synthesis of plasticizers, which are additives that increase the flexibility and durability of plastic materials. chemimpex.com
Polymer Chain Modification : In polymer science, monofunctional molecules can act as "chain stoppers" or "end-cappers" to control the molecular weight and length of polymer chains. The precursor to this compound, 4-tert-butylphenol (B1678320), is known to be used for this purpose in the production of polycarbonates and epoxy resins. As a monofunctional alcohol, this compound can serve a similar function. By terminating the growth of a polymer chain, it helps to control properties such as viscosity, hardness, and flexibility in the final material.
The stability conferred by the bulky tert-butyl group makes it and its derivatives suitable for creating polymers with enhanced resistance to degradation. chemimpex.com
Research Applications in Understanding Chemical Reactions and Properties
Beyond its industrial applications, this compound is a cornerstone compound in academic research and chemical education for studying the principles of stereochemistry and reaction mechanisms. The compound's large tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation.
In this locked conformation, the tert-butyl group overwhelmingly prefers the equatorial position to minimize steric strain. This forces the hydroxyl group in the cis-isomer into a fixed axial position, while the hydroxyl group in the trans-isomer is locked in an equatorial position.
This conformational rigidity makes the isomers of this compound ideal models for investigating the differences in reactivity between axial and equatorial substituents.
Key Research Findings:
Oxidation Rates : Studies on the oxidation of the two isomers to form 4-tert-butylcyclohexanone have shown that the cis-isomer (with an axial -OH group) reacts significantly faster than the trans-isomer (with an equatorial -OH group). This phenomenon is attributed to "steric assistance," where the relief of steric strain in the transition state accelerates the reaction for the more sterically hindered axial alcohol.
Esterification and Saponification : The rates of esterification and the reverse reaction, saponification, also differ between the two isomers. The equatorial hydroxyl group of the trans-isomer is less sterically hindered and generally reacts faster in esterification reactions. Conversely, esters derived from the trans-isomer are more accessible to reagents and thus undergo saponification more readily than the more hindered esters of the cis-isomer.
These well-documented differences in reactivity provide clear, practical examples of fundamental concepts in conformational analysis and are used to validate theoretical models of chemical behavior.
Future Directions and Emerging Research Areas
The scientific community continues to explore the potential of 4-tert-butylcyclohexanol (B146172), with research efforts branching into several key areas. These investigations aim to refine its synthesis, uncover new applications, understand its environmental footprint, and develop novel derivatives with improved properties.
Q & A
Q. How can the ratio of cis- and trans-isomers of 4-tert-butylcyclohexanol be determined experimentally?
Methodological Answer: The cis/trans isomer ratio can be quantified using ¹H-NMR spectroscopy . The axial proton on the hydroxyl-bearing carbon in the trans isomer resonates at 3.5 ppm, while the equatorial proton in the cis isomer appears at 4.03 ppm. Integration of these peaks provides the isomer ratio . For mixtures, gas chromatography (GC) coupled with mass spectrometry (MS) is also effective, as retention times differ slightly between isomers due to steric effects .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for alcohols) and confirms oxidation to ketones (C=O stretch at ~1700 cm⁻¹) .
- GC-MS : Resolves isomer mixtures and detects byproducts during synthesis .
- TLC with p-anisaldehyde visualization : Monitors reaction progress (e.g., oxidation of this compound to 4-tert-butylcyclohexanone) by tracking spot migration .
NMR is less effective for 4-tert-butylcyclohexanone due to signal overlap but is critical for alcohol isomer differentiation .
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity?
Methodological Answer: The tert-butyl group imposes significant steric hindrance, favoring equatorial positioning of the hydroxyl group in the trans isomer. This stabilizes the trans isomer thermodynamically due to reduced 1,3-diaxial interactions. In reduction reactions (e.g., NaBH₄ acting on 4-tert-butylcyclohexanone), steric effects drive stereoselectivity, often favoring the trans isomer .
Advanced Research Questions
Q. What factors explain discrepancies in E/Z ratio measurements during catalytic reactions involving this compound?
Methodological Answer: Contradictions in E/Z ratios may arise from:
- Catalyst surface dynamics : For example, amorphous MgO catalysts show time-dependent conversion rates but constant E/Z ratios, suggesting the catalyst does not influence stereochemistry once active sites are saturated .
- Reaction monitoring frequency : Infrequent sampling may miss transient intermediates. Real-time analysis (e.g., in situ IR) is recommended for kinetic studies .
- Isomerization post-reaction : Thermal or acidic conditions during workup can equilibrate isomers, altering observed ratios .
Q. How do heterogeneous catalysts (e.g., Zr-KIT-5 vs. MgO) influence the stereochemical outcome of 4-tert-butylcyclohexanone reductions?
Methodological Answer:
- Zr-KIT-5 : This mesoporous catalyst favors axial proton transfer in Meerwein-Ponndorf-Verley (MPV) reductions, increasing cis-isomer yield due to confined active sites that enforce specific transition-state geometries .
- Amorphous MgO : Produces trans-isomer dominance, likely due to less steric constraint and thermodynamic control .
Comparative studies should use GC-MS to quantify isomers and BET surface area analysis to correlate catalyst porosity with selectivity .
Q. What experimental strategies mitigate challenges in interpreting ¹H-NMR spectra of this compound derivatives?
Methodological Answer:
- Decoupling experiments : Simplify complex splitting patterns (e.g., distinguish axial/equatorial protons in cyclohexane rings) .
- Deuterated solvents : Use CDCl₃ to avoid water peaks overlapping with hydroxyl signals.
- Dynamic NMR (DNMR) : Resolve coalescence effects in fluxional systems, such as chair flipping in cyclohexanol derivatives .
For 4-tert-butylcyclohexanone, prioritize IR and GC-MS due to severe signal overlap in ¹H-NMR .
Q. How can reaction conditions be optimized to enhance the stereoselectivity of NaBH₄ reductions of 4-tert-butylcyclohexanone?
Methodological Answer:
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize the transition state, favoring trans isomer formation.
- Temperature control : Lower temperatures (-20°C) slow isomerization, preserving kinetic control .
- Additives : Lewis acids (e.g., CeCl₃) can chelate the carbonyl group, directing hydride attack to specific faces .
Validate outcomes via ¹H-NMR integration or chiral HPLC if enantiomers are present .
Q. What historical insights from classical studies inform modern synthetic routes to this compound?
Methodological Answer: Early work by Roberts et al. established that bulky substituents (e.g., tert-butyl) dictate chair conformer stability. This principle guides modern catalytic designs:
- Oxidation with NaOCl : Efficiently converts this compound to the ketone, but requires rigorous stirring to ensure mixing of immiscible phases .
- Reduction with NaBH₄ : Preferable over LiAlH₄ for safety and selectivity, though both follow Cram’s chelation control model .
Data Contradiction Analysis
Key Contradiction : reports constant E/Z ratios during MgO-catalyzed reactions, while notes variable ether product distributions in similar systems.
Resolution : The E/Z ratio may remain fixed if the catalyst does not participate in stereochemical control, whereas ether formation () involves nucleophilic pathways sensitive to protonation states and solvent effects. Researchers should contextualize stereochemical outcomes by isolating catalyst-dependent vs. thermodynamic factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
